N-Arachidonoyl-L-alanine

Vue d'ensemble

Description

N-Arachidonoyl-L-Alanine: est un composé naturel qui appartient à la famille des N-acyl aminoacides. Il est formé par la condensation du groupe amino de la L-alanine avec le groupe carboxy de l'acide arachidonique . Ce composé a suscité un intérêt en raison de ses activités biologiques potentielles et de son rôle dans divers processus physiologiques.

Applications De Recherche Scientifique

Biological Research Applications

1.1 Cancer Research

NALA has been investigated for its anti-cancer properties, particularly in head and neck squamous cell carcinoma (HNSCC). Studies have shown that NALA induces reactive oxygen species (ROS) production, which plays a crucial role in inhibiting the proliferation of cancer cells. The mechanism involves a receptor-independent action, highlighting its potential as an anti-cancer agent without the psychotropic side effects associated with traditional cannabinoids .

Case Study:

- In vitro studies using HNSCC cell lines revealed that treatment with NALA resulted in significant ROS production and subsequent cell death. The growth-inhibitory effects were linked to increased oxidative stress, suggesting that NALA could be a valuable compound in cancer therapy .

1.2 Pain Management

Research indicates that NALA may act as an inhibitor of fatty acid amide hydrolase (FAAH), the enzyme responsible for degrading endocannabinoids like anandamide. By inhibiting FAAH, NALA could enhance the analgesic effects of endocannabinoids, providing a potential pathway for pain management therapies .

Case Study:

- A structure-activity relationship study demonstrated that various N-arachidonoyl amino acids, including NALA, exhibited varying degrees of potency as FAAH inhibitors across different species, suggesting their utility in developing analgesic drugs tailored to specific populations .

Environmental Applications

2.1 Bioremediation

NALA has been identified as a substrate for certain microbial strains capable of degrading it, making it relevant for bioremediation efforts. A novel strain of Serratia marcescens has shown promise in catabolizing NALA, particularly in environments contaminated with heavy metals like cadmium (Cd) and chromium (Cr) .

Case Study:

- Metabolomic analyses indicated that NALA facilitated complexation with heavy metals, enhancing the microbial strain's ability to remediate contaminated sites. This application underscores the compound's potential role in environmental cleanup strategies .

Synthetic Chemistry Applications

3.1 Model Compound

NALA serves as a model compound in the study of N-acyl amino acids and their interactions with various enzymes. Its synthesis typically involves coupling L-alanine with arachidonic acid using reagents like dicyclohexylcarbodiimide (DCC), which facilitates the formation of amide bonds.

Synthesis Overview:

- Reagents: DCC, N-hydroxysuccinimide (NHS)

- Process: Reaction between L-alanine and arachidonic acid to form an amide bond.

Future Directions and Research Needs

While current findings highlight the promising applications of NALA, further research is essential to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

- Long-term effects of NALA in vivo.

- Detailed mechanistic studies exploring its interaction with cellular pathways.

- Development of targeted therapies utilizing NALA for specific diseases.

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

N-Arachidonoyl-L-Alanine interacts with various enzymes and proteins. For instance, it has shown inhibitory activity towards fatty acid amide hydrolase from rat brain . It also interacts with cabbage phospholipase D .

Cellular Effects

This compound has been found to inhibit the proliferation of head and neck squamous cell carcinoma cells . This effect is mediated through a receptor-independent action .

Molecular Mechanism

The anti-cancer effects of this compound are mediated through the production of reactive oxygen species (ROS) and a decrease in phosphorylated Akt . The inhibition of 5-lipoxygenase (5-LO), which is involved in the degradation pathway of this compound, can reverse these effects .

Temporal Effects in Laboratory Settings

It has been observed that this compound itself, except for its glutamate derivative, is stable to hydrolysis by fatty acid amide hydrolase .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La N-Arachidonoyl-L-Alanine peut être synthétisée par réaction de l'acide arachidonique avec la L-alanine. Le processus implique la formation d'une liaison amide entre le groupe carboxyle de l'acide arachidonique et le groupe amino de la L-alanine. Cette réaction nécessite généralement l'utilisation de réactifs de couplage tels que la dicyclohexylcarbodiimide (DCC) et le N-hydroxysuccinimide (NHS) pour faciliter la formation de la liaison amide .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de la this compound ne soient pas bien documentées, l'approche générale impliquerait une synthèse à grande échelle utilisant les mêmes principes que la synthèse en laboratoire. Cela inclurait l'utilisation de réactifs de couplage efficaces et de conditions réactionnelles optimisées pour assurer un rendement élevé et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions : La N-Arachidonoyl-L-Alanine subit diverses réactions chimiques, notamment :

Réduction : Les réactions de réduction sont moins fréquentes pour ce composé, mais il peut subir une réduction dans des conditions spécifiques.

Substitution : La this compound peut participer à des réactions de substitution où la liaison amide est clivée et remplacée par d'autres groupes fonctionnels.

Réactifs et conditions communs :

Oxydation : Des enzymes comme la cyclooxygénase et la lipooxygénase sont couramment utilisées pour les réactions d'oxydation.

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) peuvent être utilisés dans des conditions contrôlées.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux produits formés :

Produits d'oxydation : Métabolites oxydés de la this compound.

Produits de réduction : Formes réduites du composé.

Produits de substitution : Composés avec différents groupes fonctionnels remplaçant la liaison amide.

Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

La this compound exerce ses effets par plusieurs mécanismes :

Production d'espèces réactives de l'oxygène : Elle induit la production d'espèces réactives de l'oxygène, ce qui peut conduire à la mort cellulaire dans les cellules cancéreuses.

Interaction enzymatique : Le composé interagit avec des enzymes telles que la cyclooxygénase et la lipooxygénase, conduisant à la formation de divers métabolites.

Signalisation cellulaire : Elle peut moduler les voies de signalisation cellulaire, influençant des processus tels que la prolifération cellulaire et l'apoptose.

Comparaison Avec Des Composés Similaires

La N-Arachidonoyl-L-Alanine fait partie d'une famille plus large de N-acyl aminoacides, qui comprend des composés tels que :

- N-Arachidonoyl-Glycine

- N-Arachidonoyl-Phénylalanine

- N-Arachidonoyl-Tyrosine

- N-Arachidonoyl-GABA

Unicité :

- This compound est unique en raison de son interaction spécifique avec les enzymes et de sa capacité à induire la production d'espèces réactives de l'oxygène, ce qui n'est pas aussi prononcé dans d'autres composés similaires .

En comprenant les propriétés et les applications de la this compound, les chercheurs peuvent explorer davantage son potentiel dans divers domaines scientifiques et industriels.

Activité Biologique

N-Arachidonoyl-L-Alanine (NALA) is a member of the N-acyl amino acid family, which has garnered attention due to its potential biological activities, particularly in relation to the endocannabinoid system. This article provides a comprehensive overview of the biological activity of NALA, highlighting its mechanisms, effects on various physiological systems, and potential therapeutic applications based on diverse research findings.

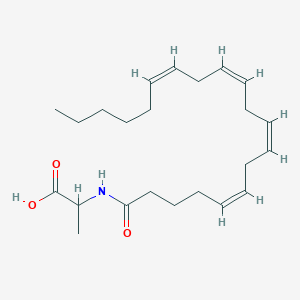

Chemical Structure and Properties

This compound is synthesized from arachidonic acid and L-alanine, forming an amide bond. Its structure allows it to interact with various receptors and enzymes involved in pain modulation, inflammation, and neuroprotection.

1. Inhibition of Fatty Acid Amide Hydrolase (FAAH)

NALA has been shown to inhibit FAAH, the enzyme responsible for degrading endocannabinoids like anandamide. By inhibiting FAAH, NALA may increase endogenous levels of anandamide, thereby enhancing its analgesic effects. Research indicates that NALA's potency varies across species; for instance, it demonstrates significant activity in human FAAH preparations compared to rodent models .

2. Interaction with Cannabinoid Receptors

NALA exhibits activity at cannabinoid receptors, particularly CB1 and CB2, although its binding affinity is lower than that of classical cannabinoids like anandamide. This suggests that NALA may modulate cannabinoid receptor activity without fully activating them, potentially leading to unique physiological effects .

3. Glycine Transporter Inhibition

NALA has been identified as a non-competitive inhibitor of the glycine transporter GLYT2a. This inhibition can enhance glycinergic neurotransmission, contributing to its analgesic properties in models of neuropathic pain .

Analgesic Activity

NALA has demonstrated significant analgesic effects in various animal models. For instance:

- In formalin-induced pain models in rats, NALA effectively suppressed pain responses .

- It enhances inhibitory glycinergic transmission while reducing excitatory NMDA-mediated synaptic transmission, contributing to its spinal analgesic actions .

Anti-inflammatory Properties

NALA's ability to modulate inflammatory responses has been observed in several studies:

- It suppresses the production of pro-inflammatory cytokines such as TNF-α in macrophage cell lines .

- The compound also exhibits vasodilatory effects through endothelial mechanisms, which could have implications for cardiovascular health .

Case Studies and Research Findings

Several studies have explored the biological activity of NALA:

Propriétés

IUPAC Name |

(2S)-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(25)24-21(2)23(26)27/h7-8,10-11,13-14,16-17,21H,3-6,9,12,15,18-20H2,1-2H3,(H,24,25)(H,26,27)/b8-7-,11-10-,14-13-,17-16-/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECSOKFEQQDUCP-GDYZQIPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there any environmental applications for N-Arachidonoyl-L-Alanine?

A3: A novel strain of Serratia marcescens capable of catabolizing this compound has been identified. [] This strain shows promise for the bioremediation of environments co-contaminated with cadmium (Cd) and chromium (Cr). [] This finding suggests a potential application of this compound or its degradation products in environmental remediation strategies.

Q2: What analytical techniques are used to identify and quantify this compound?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully employed to identify and quantify this compound in biological samples. [] This technique offers high sensitivity and specificity, making it suitable for studying the compound's metabolic pathways and potential roles in various biological processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.